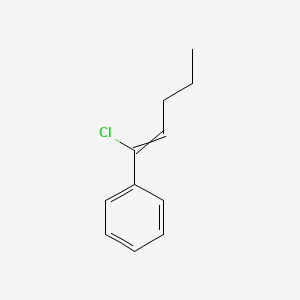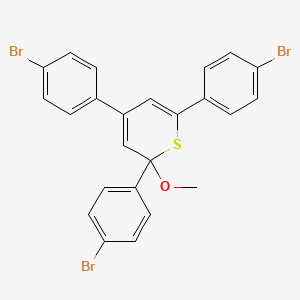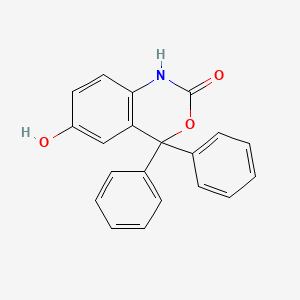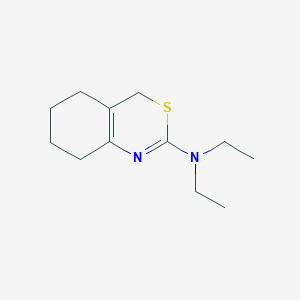
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one is a fluorinated organic compound with the molecular formula C10H5F7O. This compound is characterized by the presence of a phenyl group attached to a hex-2-yn-1-one backbone, with seven fluorine atoms attached to the carbon chain. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one typically involves the introduction of fluorine atoms into the carbon chain through various fluorination techniques. One common method involves the reaction of a suitable precursor, such as a hex-2-yn-1-one derivative, with a fluorinating agent like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmosphere, to ensure selective fluorination and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment. Continuous flow reactors and advanced fluorination techniques, such as electrochemical fluorination, can be employed to achieve efficient and scalable production. The use of automated systems and real-time monitoring ensures consistent quality and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like amines or thiols replace fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers with enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, forming stable complexes that modulate their activity.
Pathways Involved: The fluorinated structure enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione: A similar fluorinated compound with a thienyl group instead of a phenyl group.
4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)-1,3-hexanedione: Contains a pyrazolyl group, used in the synthesis of luminescent materials.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-phenylhex-2-yn-1-one is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
89965-72-0 |
|---|---|
Formule moléculaire |
C12H5F7O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
4,4,5,5,6,6,6-heptafluoro-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C12H5F7O/c13-10(14,11(15,16)12(17,18)19)7-6-9(20)8-4-2-1-3-5-8/h1-5H |
Clé InChI |
ROHDSIATPNZYDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C#CC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


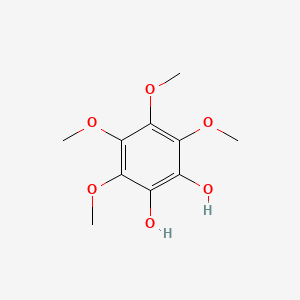
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
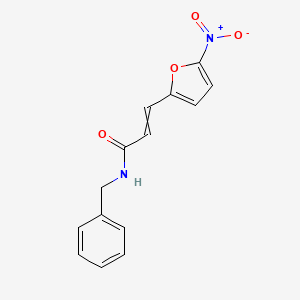
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
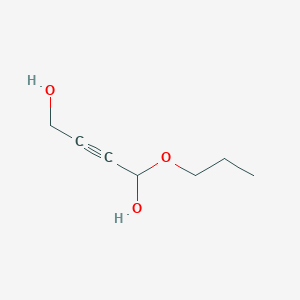
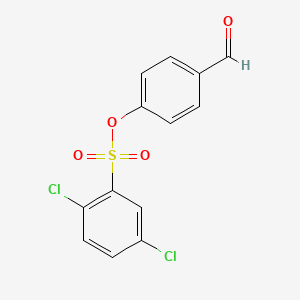
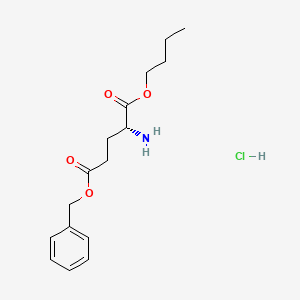
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
